![molecular formula C22H17NO4S B3617574 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid](/img/structure/B3617574.png)
4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid
Overview
Description
4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a xanthene moiety, which is a tricyclic aromatic system, linked to a benzoic acid derivative through a sulfanylacetamido group. The presence of the xanthene structure imparts distinct photophysical properties, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid typically involves multiple steps, starting with the preparation of the xanthene derivative. One common method involves the condensation of a salicylic acid with a phenol derivative under acidic conditions to form the xanthene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can modify the sulfanyl group to thiol or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include xanthone derivatives, thiol-modified compounds, and various substituted aromatic compounds.
Scientific Research Applications
4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can generate reactive oxygen species under light exposure, leading to oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid
- 2-{[(9H-Xanthen-9-ylsulfanyl)acetyl]amino}benzoic acid
Uniqueness
4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid stands out due to its unique xanthene structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing .
Properties
IUPAC Name |
4-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-20(23-15-11-9-14(10-12-15)22(25)26)13-28-21-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRLCOHRHUAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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